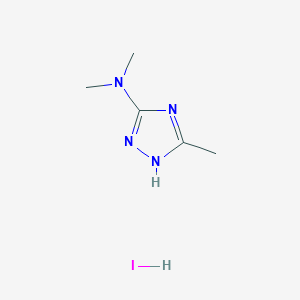![molecular formula C8H12Cl2N2O2 B3246876 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride CAS No. 1803585-23-0](/img/structure/B3246876.png)
2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride
説明
“2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride” is a chemical compound with the molecular formula C8H10N2O2. It has a molecular weight of 166.18 . The compound is also known by its IUPAC name, [(4-pyridinylmethyl)amino]acetic acid .
Molecular Structure Analysis
The InChI code for “2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride” is 1S/C8H10N2O2.2ClH/c11-8(12)6-9-5-7-3-1-2-4-10-7;;/h1-4,9H,5-6H2,(H,11,12);2*1H . This indicates that the compound consists of a pyridine ring attached to a methylamino group, which is further attached to an acetic acid group .科学的研究の応用
Protein Kinase Inhibition
The compound has been used in the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives . These derivatives were evaluated towards a panel of protein kinases. The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
Design of New Heteroaromatic Compounds
The compound has been used in the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies . This is part of ongoing studies focused on the design and synthesis of new heteroaromatic compounds .
Non-linear Optics
The compound has been used in the study of materials having nonlinear optical properties . These are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
Push-Pull Chromophores
The compound has been used in the study of push-pull chromophores . These are organic molecules containing donor and acceptor groups. In such molecules, a direct intramolecular charge-transfer (ICT) from an electron donor (D) to an acceptor (A) takes place through a system of π-conjugated double bonds resulting in linear and nonlinear optical (NLO) properties in such a D–π–A system .
Incorporation into Layered Inorganic Compounds
The compound has been used in the incorporation of push-pull chromophores as guests into layered inorganic compounds . These might serve as the host carriers .
Molecular Simulation Methods
The compound has been used in molecular simulation methods for a description of an arrangement of intercalated molecules . The intercalated molecules were placed between SO3H groups of the host layers .
Safety and Hazards
特性
IUPAC Name |
2-(pyridin-4-ylmethylamino)acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-10-5-7-1-3-9-4-2-7;;/h1-4,10H,5-6H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPVWSYBVOKJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-[(2-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3246809.png)



![3,4,5-trimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3246843.png)


![4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B3246862.png)



![Thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B3246884.png)
